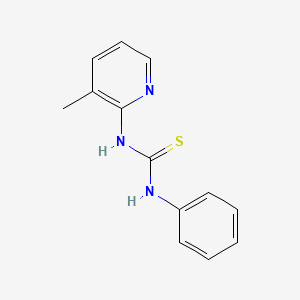
N-(3-methyl-2-pyridinyl)-N'-phenylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methyl-2-pyridinyl)-N'-phenylthiourea (known as MPTU) is a chemical compound that has been widely used in scientific research due to its unique properties. MPTU is a thiourea derivative that has been shown to exhibit a variety of biochemical and physiological effects, making it a valuable tool for studying different biological processes.
Aplicaciones Científicas De Investigación
Platelet Antiaggregating Activity
N-(3-methyl-2-pyridinyl)-N'-phenylthiourea derivatives have been studied for their potential antiaggregating activities. For instance, certain acylthioureas demonstrated platelet antiaggregating activity in vitro, comparable or superior to acetylsalicylic acid, a common antiplatelet drug (Ranise et al., 1991). This suggests that such compounds could have therapeutic potential in preventing blood clot formation.
Synthesis of Pyridines
In the realm of organic chemistry, N-(3-methyl-2-pyridinyl)-N'-phenylthiourea and its derivatives have been utilized in the synthesis of various pyridine compounds. For example, an isothiourea-catalyzed Michael addition-lactamization process was employed to form substituted pyridines, demonstrating the compound's utility in chemical synthesis (Stark et al., 2014).
Bioimaging Applications
These compounds have also been explored in bioimaging. A study demonstrated the use of phenylthiourea derivatives in detecting and imaging intracellular mercury effectively, highlighting its potential in environmental and biological monitoring (Deng et al., 2017).
Transition Metal Complexes
N-(3-methyl-2-pyridinyl)-N'-phenylthiourea has been used to prepare transition metal complexes. These complexes were characterized and studied for their potential applications in various fields, including catalysis and material science (Shoukry et al., 2000).
Antifungal Activity
Compounds containing the N-(3-methyl-2-pyridinyl)-N'-phenylthiourea structure have been synthesized and shown to exhibit antifungal activities, suggesting their potential use in agricultural or pharmaceutical applications (Wu et al., 2012).
Anticonvulsant Properties
N-phenyl-N'-pyridinylureas, a class of compounds related to N-(3-methyl-2-pyridinyl)-N'-phenylthiourea, have been investigated for their anticonvulsant properties. These studies contribute to the development of new therapeutic agents for seizure disorders (Pavia et al., 1990).
Hydrogen-Bonding Receptors
Research has also been conducted on the use of N-(3-methyl-2-pyridinyl)-N'-phenylthiourea derivatives in the formation of hydrogen-bonding receptors, which are important in the design of molecular recognition systems (Kumamoto et al., 2002).
Propiedades
IUPAC Name |
1-(3-methylpyridin-2-yl)-3-phenylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3S/c1-10-6-5-9-14-12(10)16-13(17)15-11-7-3-2-4-8-11/h2-9H,1H3,(H2,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHEJUDWLDAHDQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=S)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

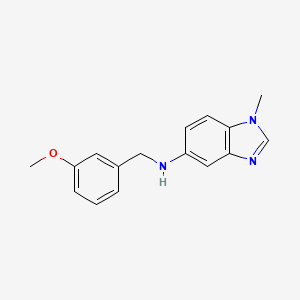
![2-[(1-allyl-1H-tetrazol-5-yl)thio]-N-(4-bromophenyl)acetamide](/img/structure/B5844069.png)
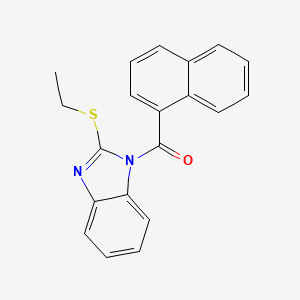
![ethyl 1-{2-[(4-methoxy-2-nitrophenyl)amino]-2-oxoethyl}-4-piperidinecarboxylate](/img/structure/B5844077.png)
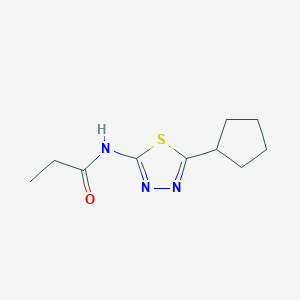
![4-[2-(1-methyl-4-nitro-1H-pyrazol-5-yl)vinyl]morpholine](/img/structure/B5844098.png)

![N-cyclohexyl-N'-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]thiourea](/img/structure/B5844110.png)
![{4-[(3-chlorobenzyl)oxy]-3-ethoxyphenyl}methanol](/img/structure/B5844127.png)

![N'-[1-(2-thienyl)ethylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5844153.png)
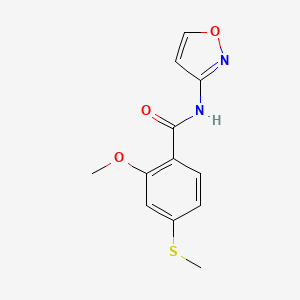
![2-[3-(2-furyl)acryloyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B5844159.png)
![ethyl 3-{[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B5844161.png)